Beta-L-Ribulofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130271-85-1 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m0/s1 |
InChI Key |
LQXVFWRQNMEDEE-YUPRTTJUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Nomenclature and Stereochemical Considerations of Beta L Ribulofuranose
Systemic and Common Naming Conventions (e.g., β-L-erythro-2-pentulofuranose)
Beta-L-Ribulofuranose is a monosaccharide, specifically a ketopentose, which means it is a sugar with five carbon atoms and a ketone functional group. ucla.edupdx.edu Its nomenclature follows the systematic rules for carbohydrates, while also having common names used in the literature.
The systematic name, β-L-erythro-2-pentulofuranose , provides specific details about its structure. nih.gov Let's break down this name:
β (beta): This prefix denotes the configuration at the anomeric carbon (C2 for a ketose). In the beta configuration, the hydroxyl group attached to the anomeric carbon is on the same side as the CH₂OH group (C5) in the Haworth projection. wikipedia.orgyoutube.com
L: This indicates the stereochemistry of the chiral carbon furthest from the carbonyl group (C4 in this case). In the "L" configuration, the hydroxyl group on this carbon is oriented to the left in a Fischer projection. coconote.appvedantu.com
erythro: This descriptor refers to the relative stereochemistry of adjacent chiral centers (C3 and C4). In an "erythro" isomer, the hydroxyl groups are on the same side in the Fischer projection.
2-pentulose: This part of the name signifies a five-carbon sugar ("pent-") with a ketone group ("-ulose") at the second carbon position ("-2-"). pdx.edu
furanose: This indicates that the sugar exists in a five-membered ring structure, analogous to the heterocyclic compound furan. wikipedia.orgmasterorganicchemistry.com
Commonly, this compound is also referred to as beta-L-ribulose or β-L-ribulofuranose . nih.govhmdb.ca The IUPAC name for the cyclic form is (2S,3S,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol. nih.gov
| Nomenclature Type | Name |
| Systematic Name | β-L-erythro-2-pentulofuranose |
| Common Name | beta-L-Ribulose |
| Common Name | β-L-Ribulofuranose |
| IUPAC Name | (2S,3S,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
Furanose Ring Conformation and Anomeric Configuration
Like other furanoses, the five-membered ring of this compound is not planar. nih.gov It adopts a puckered conformation to minimize steric strain. The conformation of furanose rings is often described by a pseudorotational itinerary, with two common envelope (E) and twist (T) conformations. These are often simplified into two major conformational families: North (N) and South (S). The exact conformation is influenced by the stereochemistry of the hydroxyl groups and other substituents. nih.gov
The anomeric carbon in this compound is the C2 carbon, the site of the original ketone group. uomustansiriyah.edu.iq Cyclization occurs when the hydroxyl group on C5 attacks the C2 ketone, forming a hemiketal. This creates a new chiral center at C2, leading to two possible anomers: alpha (α) and beta (β). uomustansiriyah.edu.iqlibretexts.org
α-L-Ribulofuranose: In the alpha anomer, the hydroxyl group on the anomeric carbon (C2) is on the opposite side of the ring from the C5 substituent (CH₂OH group) in a Haworth projection.
β-L-Ribulofuranose: In the beta anomer, the hydroxyl group on the anomeric carbon (C2) is on the same side of the ring as the C5 substituent. wikipedia.orglibretexts.org
In an L-sugar furanose ring, the β anomer has the anomeric hydroxyl group pointing down in a standard Haworth projection. wikipedia.org
| Anomer | Configuration at Anomeric Carbon (C2) |
| α-L-Ribulofuranose | The anomeric hydroxyl group is trans to the C5 CH₂OH group. |
| β-L-Ribulofuranose | The anomeric hydroxyl group is cis to the C5 CH₂OH group. |
Stereoisomeric Relationships within L-Ketopentoses
Ketopentoses have two chiral centers in their open-chain form (at C3 and C4), which results in 2² = 4 possible stereoisomers. doubtnut.comchemistrysteps.com These stereoisomers exist as two pairs of enantiomers: the D- and L-forms of ribulose and xylulose.
Enantiomers: this compound is the non-superimposable mirror image of Beta-D-Ribulofuranose . nih.gov They have identical physical properties except for the direction in which they rotate plane-polarized light.
Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. The diastereomers of L-Ribulofuranose are the L-Xylulofuranoses (both α and β anomers). These compounds have different configurations at one or more, but not all, of the chiral centers. For example, L-ribulose and L-xylulose differ in the stereochemistry at the C3 position.
The four stereoisomers of 2-ketopentoses are:
D-Ribulose
L-Ribulose
D-Xylulose
L-Xylulose
Each of these can exist in α and β furanose forms. Therefore, this compound is a diastereomer of both alpha-L-Xylulofuranose and beta-L-Xylulofuranose.
| Isomer Type | Related Compound | Relationship to this compound |
| Enantiomer | Beta-D-Ribulofuranose | Non-superimposable mirror image. |
| Diastereomer | alpha-L-Xylulofuranose | Stereoisomer that is not a mirror image. |
| Diastereomer | beta-L-Xylulofuranose | Stereoisomer that is not a mirror image. |
Advanced Synthetic Methodologies for Beta L Ribulofuranose and Its Derivatives
Chemical Synthesis Approaches
The chemical synthesis of ketofuranosides is complicated by the thermodynamic preference for the six-membered pyranose ring form and the difficulty of controlling stereochemistry at the anomeric center, which lacks a directing group at the adjacent C-3 position. researchgate.netrsc.org
A significant hurdle in furanoside synthesis is obtaining the carbohydrate in its less thermodynamically stable five-membered ring form. researchgate.net Traditional methods like Fischer glycosylation can be effective but often require careful control of kinetic conditions. researchgate.net
Advanced strategies have been developed to address this, including:
Pyranoside-into-Furanoside (PIF) Rearrangement : A novel and powerful method involves the acid-promoted sulfation of a selectively protected pyranoside, which induces a ring contraction to the furanoside form, followed by solvolytic desulfation. researchgate.net This process provides an effective route to furanoside building blocks that may be otherwise difficult to access. researchgate.net
Organocatalytic Aldol (B89426) Reactions : For constructing functionalized furanose scaffolds from the ground up, asymmetric aldol reactions are a biomimetic and effective tool. researchgate.net For instance, the L-proline-catalyzed C-C bond formation between a dihydroxyacetone equivalent and a suitable aldehyde can generate key thioketose precursors that cyclize to form the furanose ring. researchgate.netresearchgate.net This approach was successfully used to produce 5-thio-L-ribulofuranose from 2-haloacetaldehydes. researchgate.net
Achieving stereoselectivity during the formation of the glycosidic bond is a central challenge in carbohydrate synthesis, especially for 1,2-cis linkages and ketosides.
Intramolecular Aglycone Delivery (IAD) : This technique is a powerful method for ensuring high stereoselectivity. In an IAD approach, the acceptor alcohol is temporarily tethered to the glycosyl donor. This conformational constraint forces the glycosylation to occur from a specific face of the molecule. For example, trimethoxybenzyl ether-mediated IAD has been successfully employed for stereoselective 2,3-cis β-L-fructosylation in the synthesis of L-sucrose. mdpi.com Similarly, the IAD method has been applied to synthesize non-reducing disaccharides mimicking sucrose (B13894) by controlling the formation of 1,2-cis α-glycosidic linkages of allopyranose residues. mdpi.com
Protecting Group-Influenced Selectivity : The choice of protecting groups on the glycosyl donor can heavily influence the stereochemical outcome. For D-fructofuranose donors, the use of a participating O-benzoyl group at the C-3 position leads exclusively to α-linked products. acs.org In contrast, non-participating O-benzyl groups often result in mixtures of α and β anomers, highlighting the critical role of protecting group strategy in directing glycosylation. acs.org
Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymes with the versatility of chemical reactions. nih.gov This integrated approach is particularly effective for creating complex molecules like thiosugar scaffolds.
An enantioselective aldolization reaction is a key step in building these scaffolds. The choice of catalyst—either a chemical organocatalyst or an enzyme—can dictate the stereochemical outcome, providing access to different isomers from the same starting materials. researchgate.netresearchgate.net
Organocatalytic Route : L-proline catalysis has been used to mediate the C-C bond formation to produce L-erythro-thioketoses (3S,4R). researchgate.netresearchgate.net This pathway has been successfully applied to synthesize 5-thio-L-ribulofuranose. researchgate.netresearchgate.net
| Catalyst | Method | Key Reaction | Product Stereochemistry | Example Product | Reference |
|---|---|---|---|---|---|
| L-Proline | Organocatalysis | Enantioselective Aldolization | L-erythro (3S,4R) | 5-thio-L-ribulofuranose | researchgate.net, researchgate.net, researchgate.net |
| Fructose-6-Phosphate (B1210287) Aldolase (B8822740) | Enzymatic | Enzymatic Aldolization | D-threo (3S,4S) | 5-thio-D-xylulofuranose | researchgate.net, researchgate.net |
Synthesis of Beta-L-Ribulofuranose-Containing Oligosaccharides
The construction of oligosaccharides requires precise control over the formation of glycosidic linkages between monosaccharide units. Both enzymatic and chemical methods are employed for this purpose.
Enzymatic Synthesis : Enzymes offer unparalleled regio- and stereoselectivity, often eliminating the need for complex protection-deprotection sequences. researchgate.netethernet.edu.et Fructosyltransferases (FTFs) and β-fructofuranosidases are widely used to synthesize fructooligosaccharides (FOS) by transferring a fructosyl moiety from a donor like sucrose to an acceptor. nih.govacs.orgfrontiersin.org This process, known as transfructosylation, can produce oligosaccharides of varying lengths. frontiersin.org By analogy, a putative L-ribulosyltransferase could be used to synthesize this compound-containing oligosaccharides with high precision. Glycosynthases, which are engineered glycosidases, represent another powerful enzymatic tool for ligating activated sugar donors to acceptors to form oligosaccharides. nih.gov
Chemical Synthesis : Chemical glycosylation provides a versatile route to oligosaccharides. The use of thioglycosides as glycosyl donors, activated by promoters such as dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), has proven to be an excellent method for coupling carbohydrate units. acs.org This approach has been shown to produce disaccharides in nearly quantitative yields, a level of efficiency rarely seen in oligosaccharide synthesis. acs.org The stereoselective synthesis of (+)-5-Thiosucrose was achieved via the glycosidation of a 5-thio-D-glucose acceptor with a D-psicofuranosyl donor, demonstrating the chemical feasibility of linking ketofuranosides to other sugars. rsc.org
Preparation of Modified this compound Derivatives (e.g., Thioketoses)
The synthesis of modified carbohydrate derivatives, where an atom in the sugar scaffold is replaced, provides valuable tools for studying biological systems. Thioketoses, in which the endocyclic ring oxygen is substituted with a sulfur atom, are important examples.
The synthesis of 5-thio-L-ribulofuranose, a direct analog of L-ribulofuranose, has been achieved through an organocatalyzed approach. researchgate.netresearchgate.net The key step is an enantioselective aldol reaction between mercaptoacetaldehyde (B1617137) and dihydroxyacetone, catalyzed by L-proline. researchgate.net This reaction constructs the carbon backbone and sets the required stereochemistry, which then cyclizes to form the target 5-thiofuranose ring structure. researchgate.netresearchgate.net This method provides an efficient route to this important thioketose derivative. researchgate.netresearchgate.net
Biosynthesis and Metabolic Pathways Involving Beta L Ribulofuranose
Role as an Intermediate in Central Carbon Metabolism (e.g., Pentose (B10789219) Phosphate (B84403) Pathway)
Beta-L-Ribulofuranose, as L-ribulose-5-phosphate, serves as a crucial link between the catabolism of L-arabinose and the pentose phosphate pathway (PPP). In microorganisms that can utilize L-arabinose as a carbon source, a specific catabolic pathway converts L-arabinose into L-ribulose-5-phosphate. This intermediate is then epimerized to D-xylulose-5-phosphate by the enzyme L-ribulose-5-phosphate 4-epimerase wikipedia.orgmicrobiologyresearch.orgebi.ac.uk. D-xylulose-5-phosphate is a well-established intermediate of the central pentose phosphate pathway nih.gov.
This connection allows the carbon skeleton of L-arabinose to be funneled into the PPP. Once converted to D-xylulose-5-phosphate, the carbon can be further metabolized through the non-oxidative phase of the PPP. The enzymes transketolase and transaldolase catalyze a series of reactions that interconvert pentose phosphates with intermediates of glycolysis, namely fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. This integration enables the complete oxidation of L-arabinose for energy production or its utilization for the biosynthesis of other essential molecules.
Enzymatic Steps in this compound Biosynthesis (e.g., Isomerization of Ribose-5-phosphate)
The primary route for the biosynthesis of this compound, in the form of L-ribulose-5-phosphate, is from the pentose sugar L-arabinose. This conversion is a multi-step enzymatic process. It is important to note that the isomerization of ribose-5-phosphate (B1218738), catalyzed by ribose-5-phosphate isomerase, primarily produces the D-isomer, D-ribulose-5-phosphate, which is part of the core pentose phosphate pathway. The biosynthesis of the L-isomer follows a distinct pathway initiated from L-arabinose.
The key enzymatic steps in the biosynthesis of L-ribulose-5-phosphate from L-arabinose are:
Isomerization of L-arabinose: The pathway begins with the isomerization of L-arabinose to L-ribulose, a reaction catalyzed by the enzyme L-arabinose isomerase microbiologyresearch.org.
Phosphorylation of L-ribulose: The resulting L-ribulose is then phosphorylated at the fifth carbon to yield L-ribulose-5-phosphate. This reaction is catalyzed by the enzyme L-ribulokinase and requires ATP as the phosphate donor microbiologyresearch.org.
These two steps effectively synthesize L-ribulose-5-phosphate, the phosphorylated form of this compound.
Comparative Analysis of Biosynthetic Routes Across Organisms (e.g., Microorganisms, Plants)
The metabolic pathways for L-arabinose utilization, and thus the biosynthesis of this compound, exhibit notable differences across various organisms, particularly between microorganisms and plants.
Microorganisms (Bacteria and Fungi):
In many bacteria, such as Escherichia coli, the catabolism of L-arabinose is a well-characterized pathway that directly leads to the formation of L-ribulose-5-phosphate through the actions of L-arabinose isomerase and L-ribulokinase microbiologyresearch.org. This pathway allows these microorganisms to efficiently use L-arabinose as a sole carbon and energy source.
Fungi also possess pathways for L-arabinose catabolism, although the initial steps can differ from the bacterial pathway. Some fungi utilize an oxidoreductive pathway. However, the pathway ultimately converges to produce D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway, often via L-ribulose-5-phosphate nih.govnih.gov.
Plants:
In contrast to microorganisms, the catabolism of L-arabinose to L-ribulose-5-phosphate is not a primary metabolic pathway in plants nih.gov. L-arabinose in plants is a major component of cell wall polysaccharides, such as pectin (B1162225) and hemicellulose nih.gov. The metabolic focus in plants is on the synthesis of UDP-L-arabinose, the activated form of L-arabinose, for incorporation into these structural polymers nih.gov. While plants possess enzymes that can act on pentose phosphates, a dedicated catabolic pathway for L-arabinose mirroring that in bacteria is not well-established. Plants do have a salvage pathway to recycle free L-arabinose, which involves its phosphorylation and conversion to UDP-L-arabinose, thereby re-entering the pathways for cell wall synthesis rather than being catabolized for energy nih.gov.
Interactive Data Table: Comparison of L-Arabinose Catabolic Pathways
| Feature | Bacteria (e.g., E. coli) | Fungi (e.g., Aspergillus niger) | Plants |
| Primary Role of L-arabinose | Carbon and energy source | Carbon and energy source | Structural component of cell wall |
| Catabolic Pathway | Present and well-characterized | Present, can be oxidoreductive | Not a primary pathway |
| L-arabinose isomerase | Present | Present in some | Not established for catabolism |
| L-ribulokinase | Present | Present in some | Not established for catabolism |
| Formation of L-ribulose-5-P | Yes, as a key intermediate | Yes, as a key intermediate | Not a major metabolic flux |
| Link to PPP | Via L-ribulose-5-P 4-epimerase | Via intermediates leading to D-xylulose-5-P | Indirect, through general pentose metabolism |
Metabolic Interconnections with Other Carbohydrate Pathways (e.g., L-Arabinose Metabolism, L-Ascorbic Acid Biosynthesis)
The metabolism of this compound is intricately linked with other carbohydrate metabolic pathways.
L-Arabinose Metabolism: As detailed above, the biosynthesis of this compound (as L-ribulose-5-phosphate) is a central part of the L-arabinose catabolic pathway in microorganisms microbiologyresearch.orgnih.gov. This pathway provides a direct route for the entry of L-arabinose into central metabolism.
L-Ascorbic Acid (Vitamin C) Biosynthesis: There is evidence suggesting a potential link between the L-arabinose catabolic pathway and L-ascorbic acid biosynthesis, although this is not considered the primary route in most organisms, especially plants. The enzyme L-ribulose-5-phosphate 4-epimerase, which acts on L-ribulose-5-phosphate, is noted to participate in "ascorbate and aldarate metabolism" wikipedia.org. This suggests a possible, albeit less characterized, pathway where intermediates of L-arabinose catabolism could be shunted towards the synthesis of L-ascorbic acid.
In plants, the main and well-established pathway for L-ascorbic acid biosynthesis proceeds from D-mannose and L-galactose nih.gov. However, alternative pathways have been proposed, and it is plausible that under certain conditions or in specific tissues, intermediates from pentose metabolism could contribute to the ascorbate (B8700270) pool researchgate.netnih.gov. The precise mechanism and physiological significance of a pathway to L-ascorbic acid from L-arabinose via this compound in any organism remains an area for further research.
Enzymatic Transformations and Biocatalysis of Beta L Ribulofuranose
Characterization of Enzymes Acting on Beta-L-Ribulofuranose or Related Furanoses
A variety of enzymes have been identified and characterized that recognize and transform L-ribulose or structurally similar furanose sugars. These enzymes belong to several major classes, including isomerases, epimerases, kinases, and glycosyltransferases, each playing a distinct role in the metabolism or biocatalytic conversion of these rare sugars.
Isomerases and epimerases are crucial for the interconversion of different sugar isomers. While L-arabinose isomerase directly produces L-ribulose from L-arabinose, other epimerases can act on L-ribulose or related ketoses, altering the stereochemistry at specific carbon atoms.
L-Ribose Isomerase (L-RI): This enzyme catalyzes the reversible isomerization between the aldose L-ribose and the ketose L-ribulose. nih.govnih.gov L-RI from various microbial sources has been characterized and shows potential for the biocatalytic production of L-ribulose from L-ribose. nih.govnih.gov For instance, L-RI from Mycetocola miduiensis (Mm-LRIse) can achieve an equilibrium conversion of L-ribose to approximately 32% L-ribulose. nih.gov These enzymes are typically homotetrameric and often require a metal ion cofactor for activity. nih.gov
D-Psicose 3-Epimerase (DPEase): Also known as D-allulose 3-epimerase, this enzyme primarily catalyzes the C-3 epimerization between D-fructose and the rare sugar D-psicose (D-allulose). mdpi.comnih.gov However, many DPEases exhibit broad substrate specificity and can act on other ketoses. nih.govrsc.org For example, DPEase from Agrobacterium tumefaciens shows activity on D-ribulose and D-xylulose, suggesting a capacity to recognize the furanose ring structure common to L-ribulose. nih.gov
L-Ribulose 3-Epimerase (L-RE): An L-RE from Mesorhizobium loti has been identified as the first ketose 3-epimerase with the highest activity towards ketopentoses like L-ribulose. wikipedia.org Structural analysis revealed that a relatively small hydrophobic pocket around the substrate-binding site is likely responsible for its marked specificity for five-carbon ketoses over six-carbon ketohexoses. wikipedia.org A novel dimeric L-RE from Methylomonas sp. also showed the highest activity toward L-ribulose, with a K_m value of 22.4 mM and a k_cat of 4923 min⁻¹. researchgate.net
Table 1: Substrate Specificity of Selected Epimerases
| Enzyme | Source Organism | Primary Substrates | Other Active Substrates | Reference |
| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | D-Psicose, D-Fructose | D-Tagatose, D-Ribulose, D-Xylulose | nih.gov |
| D-Tagatose 3-Epimerase | Sinorhizobium sp. | D-Tagatose, D-Sorbose | D-Fructose, D-Allulose | plos.org |
| L-Ribulose 3-Epimerase | Mesorhizobium loti | L-Ribulose | (Lower activity on ketohexoses) | wikipedia.org |
| L-Ribulose 3-Epimerase | Methylomonas sp. | L-Ribulose | D-Ribulose, D-Allulose | researchgate.net |
Phosphorylation is a critical activation step in the metabolism of many sugars, including L-ribulose. Kinases transfer a phosphate (B84403) group, typically from ATP, to the sugar, trapping it within the cell and preparing it for subsequent enzymatic reactions.
L-Ribulokinase (RK): Encoded by the araB gene in the L-arabinose operon, L-Ribulokinase catalyzes the phosphorylation of L-ribulose at the C-5 position to produce L-ribulose-5-phosphate. researchgate.netresearchgate.net This enzyme exhibits unusual substrate diversity for a kinase, as it can phosphorylate all four 2-ketopentoses (L/D-ribulose and L/D-xylulose) with similar catalytic efficiencies (k_cat). nih.gov However, its affinity (K_m) is highest for L-ribulose. researchgate.netnih.gov The binding of L-ribulose occurs in a cleft between the two domains of the enzyme, involving hydrogen bonds with several highly conserved residues. researchgate.net
L-Ribulose-5-phosphate 4-epimerase (R5PE): This enzyme, encoded by the araD gene, acts on the product of L-Ribulokinase. tandfonline.com It catalyzes the reversible epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate, thereby linking L-arabinose metabolism to the central pentose (B10789219) phosphate pathway. tandfonline.comwikipedia.org The enzyme is a homotetramer with a structure that closely resembles L-fuculose-1-phosphate aldolase (B8822740), suggesting it belongs to a superfamily of epimerases/aldolases that utilize a metal-stabilized enolate intermediate. tandfonline.comasm.orgnih.gov
While isomerases and kinases are involved in the direct catabolism of L-ribulose, glycosidases and glycosyltransferases can potentially use it as a substrate for synthesis reactions. These enzymes catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor to an acceptor molecule.
β-Fructofuranosidases: These enzymes, which belong to the GH32 family of glycoside hydrolases, primarily hydrolyze sucrose (B13894). However, at high substrate concentrations, they exhibit transfructosylating activity, transferring the fructose (B13574) moiety to an acceptor molecule instead of water. nih.gov This activity is exploited for the synthesis of fructooligosaccharides (FOS). nih.gov The acceptor specificity of some β-fructofuranosidases is broad and includes sugars like D-xylose, D-galactose, and L-sorbose. acs.org Given the structural similarity of L-ribulose to L-sorbose (they are C-4 epimers), it is plausible that these enzymes could utilize L-ribulose as an acceptor to synthesize novel L-ribulofuranosides.
Levansucrases and Inulosucrases: These fructosyltransferases (EC 2.4.1.10 and EC 2.4.1.9, respectively) catalyze the synthesis of fructans (levan and inulin) from sucrose. researchgate.netnih.gov They operate via a fructosyl-enzyme intermediate and can transfer fructose to a wide range of acceptor molecules. tandfonline.com The reaction involves transferring the fructosyl unit from sucrose to a growing polymer chain or another acceptor, releasing glucose. nih.govnih.gov While their activity on L-ribulose has not been extensively documented, their known ability to use various monosaccharides as acceptors suggests a potential for creating L-ribulose-containing oligosaccharides. nih.gov
Kinetic and Mechanistic Studies of this compound-Modifying Enzymes
Understanding the kinetics and catalytic mechanisms of enzymes that act on L-ribulose is essential for their application in biocatalysis and for comprehending their biological roles.
L-Ribulokinase (RK): Kinetic studies on E. coli L-ribulokinase show a strong preference for L-ribulose, with a K_m of 0.14 mM. nih.gov The affinity for D-ribulose is slightly lower (K_m 0.39 mM), while the K_m values for L-xylulose and D-xylulose are significantly higher (3.4 mM and 16 mM, respectively). nih.gov Despite these differences in binding affinity, the turnover number (k_cat) is nearly identical for all four 2-ketopentose substrates. researchgate.netnih.gov The kinetic mechanism is random, but the pathway where the sugar substrate binds first is strongly preferred, indicating a high degree of synergism in the binding of the sugar and the MgATP cofactor. nih.gov
Table 2: Kinetic Parameters of E. coli L-Ribulokinase for Various Substrates (Data sourced from PubMed nih.gov)
| Substrate | K_m (mM) | k_cat (s⁻¹) |
|---|---|---|
| L-Ribulose | 0.14 | ~Constant |
| D-Ribulose | 0.39 | ~Constant |
| L-Xylulose | 3.4 | ~Constant |
| D-Xylulose | 16 | ~Constant |
| L-Arabitol | 4.0 | ~Constant |
| Ribitol | 5.5 | ~Constant |
L-Ribulose-5-phosphate 4-epimerase (R5PE): The catalytic mechanism of R5PE is proposed to proceed through a retro-aldol cleavage of the C3-C4 bond, which generates a metal-stabilized acetone (B3395972) enediolate and a glycolaldehyde (B1209225) phosphate fragment. tandfonline.com This is followed by a 180° rotation of the glycolaldehyde phosphate and subsequent aldol (B89426) condensation to re-form the C3-C4 bond, resulting in the inversion of stereochemistry at C-4. tandfonline.comwikipedia.org This mechanism is supported by the high degree of sequence and structural similarity to L-fuculose-phosphate aldolase and by kinetic isotope effect studies. tandfonline.com The active site contains a catalytic zinc ion, and specific residues (Asp76, His95, His97, His171) are involved in metal binding and catalysis. tandfonline.comasm.org
Engineering of Biocatalytic Systems for this compound Transformations
Metabolic and enzyme engineering have been employed to create efficient biocatalytic systems for producing L-ribulose or for utilizing it in metabolic pathways.
Metabolic Engineering for L-Arabinose Utilization: The bacterial L-arabinose metabolic pathway, which involves the conversion of L-arabinose to L-ribulose by L-arabinose isomerase, is a prime target for metabolic engineering. researchgate.net These pathways have been introduced into industrial microorganisms like Saccharomyces cerevisiae to enable the fermentation of L-arabinose, a major component of lignocellulosic biomass. This involves expressing the genes araA (L-arabinose isomerase), araB (L-ribulokinase), and araD (L-ribulose-5-P-4-epimerase). researchgate.net
Enzymatic Cascades for L-Ribulose Production: One-pot enzymatic cascades have been designed for the complete conversion of L-arabinose to L-ribulose. One such system uses a four-enzyme cascade: an engineered pyranose 2-oxidase (P2O) to oxidize L-arabinose, a xylose reductase to reduce the intermediate, a formate (B1220265) dehydrogenase to regenerate the NADPH cofactor, and a catalase to remove the hydrogen peroxide byproduct. The wild-type P2O was engineered through rational design to shift its substrate specificity towards L-arabinose, demonstrating the power of protein engineering in creating novel biocatalytic routes.
Directed Evolution of Enzymes: Directed evolution is a powerful technique that mimics natural selection in the laboratory to engineer enzymes with new or improved properties. This approach has been used to alter the substrate specificity and enhance the catalytic capabilities of various sugar-modifying enzymes. nih.gov For example, the E. coli galactokinase (GalK) was evolved to gain activity towards a wide range of unnatural sugars. Similar strategies could be applied to enzymes like L-ribulokinase or L-ribulose epimerases to tailor their activity for specific biocatalytic applications involving this compound.
Role of Cofactors and Coenzymes in Enzymatic Activity
The activity of many enzymes involved in L-ribulose transformation is dependent on non-protein chemical compounds known as cofactors or coenzymes.
ATP in Kinase Reactions: L-Ribulokinase requires the coenzyme adenosine (B11128) triphosphate (ATP) as the donor of the phosphate group. The actual substrate is a complex of Mg²⁺ and ATP (MgATP). The K_m for MgATP varies depending on the sugar substrate being phosphorylated, ranging from 0.02 mM with L-ribulose to 0.5 mM with less preferred substrates. nih.gov This indicates that the binding of the sugar influences the binding of the nucleotide cofactor. nih.gov
Divalent Metal Ions in Epimerase Activity: L-Ribulose-5-phosphate 4-epimerase is a metalloenzyme that requires a divalent metal ion for catalysis. tandfonline.com The physiological activator is Zn²⁺. acs.org However, other divalent cations such as Co²⁺ and Mn²⁺ can also activate the enzyme, though often less effectively, while Mg²⁺ is a weak activator. The metal ion is coordinated by histidine residues (His95, His97) in the active site and is believed to stabilize the enediolate intermediate formed during the catalytic cycle. acs.org Substrate binding has been shown to cause a change in the coordination sphere of the metal ion, indicating direct involvement in the reaction mechanism. acs.org Similarly, many D-psicose and D-tagatose 3-epimerases also require metal ions like Mn²⁺ or Co²⁺ for their catalytic activity. nih.govplos.org
Structural Elucidation of Beta L Ribulofuranose and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Anomeric Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed three-dimensional structure and conformation of carbohydrates like Beta-L-Ribulofuranose in solution. The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described by pseudorotation. These conformations are crucial for molecular recognition and enzymatic activity.
Proton (¹H) and Carbon-13 (¹³C) NMR are used to assign the anomeric configuration (α or β). wikipedia.org The chemical shift of the anomeric carbon (C2) and the protons attached to the ring provide key information. For L-sugars, the β-anomer typically has the anomeric hydroxyl group pointing up in a standard Haworth projection. wikipedia.org
Conformational analysis relies on several NMR parameters:
Coupling Constants (J-values): The magnitude of the three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. By analyzing these values, the puckering of the furanose ring (e.g., twist or envelope conformations) can be inferred.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, identify protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This provides crucial distance constraints for building a 3D model of the molecule's conformation in solution. ufrgs.br For instance, observing an NOE between H1 and H4 can help define the ring pucker.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| 1 | 4.97 (s) | 110.22 | - |
| 2 | 4.58 (d) | 86.04 | J₂,₃ = 5.86 |
| 3 | 4.83 (d) | 81.70 | J₃,₄ ≈ 0 |
| 4 | 4.42 (t) | 88.59 | J₄,₅ = 2.93 |
| 5 | 3.71 (dt), 3.61 (ddd) | 64.22 | J₅,₅' = 12.45 |
Mass Spectrometry-Based Characterization of Derivatized Forms and Enzymatic Products
Mass spectrometry (MS) is an essential technique for determining the molecular weight and structure of molecules by analyzing their mass-to-charge ratio (m/z). For carbohydrates like this compound, which have low volatility, derivatization is often necessary, especially for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov Derivatization, such as silylation or acetylation, replaces polar hydroxyl groups with less polar groups, increasing volatility and preventing unwanted fragmentation. researchgate.net
When a derivatized sugar is analyzed by MS, it undergoes fragmentation, breaking at predictable points. The resulting fragmentation pattern is a fingerprint that can be used to identify the original molecule. libretexts.org Common fragmentation patterns for sugars involve the cleavage of the carbon-carbon bonds within the ring and the loss of substituent groups. nih.gov
MS is also invaluable for studying enzymatic reactions involving this compound. By analyzing the reaction mixture, one can identify the products of the enzymatic conversion by their specific molecular weights. For example, if an enzyme phosphorylates this compound, the product will have a mass increase corresponding to the addition of a phosphate (B84403) group (PO₃, 79.98 Da).
| m/z Value | Relative Intensity | Potential Fragment Interpretation |
|---|---|---|
| 103.0 | 1.00 | Fragment from cleavage of C2-C3 and C4-C5 bonds |
| 217.0 | 0.47 | Loss of a derivatized hydroxymethyl group |
| 306.0 | 0.28 | Larger fragment containing the derivatized ring |
| 117.0 | 0.28 | Fragment from cleavage of C1-C2 bond |
| 129.0 | 0.27 | Fragment containing C1, C2, and C3 |
X-ray Crystallography of this compound-Bound Proteins and Enzyme-Ligand Interactions
X-ray crystallography provides atomic-resolution three-dimensional structures of molecules in their crystalline state. youtube.com While crystallizing a small, flexible molecule like this compound alone is challenging, co-crystallizing it with a protein that binds to it allows for the precise determination of its bound conformation and its interactions with the protein. nih.govyoutube.com This technique has been instrumental in understanding enzyme-ligand interactions.
The Protein Data Bank (PDB) contains structures of proteins that have been crystallized with this compound (ligand ID: 34V). nih.gov An example is the structure of a putative L-ribulokinase from Agrobacterium tumefaciens (PDB ID: 4QE4). nih.gov In this structure, the this compound molecule is bound in the active site of the enzyme.
Analysis of such crystal structures reveals:
Binding Conformation: The exact pucker of the furanose ring when it is bound to the enzyme.
Key Interactions: The specific hydrogen bonds, and hydrophobic interactions between the sugar's hydroxyl groups and the amino acid residues of the protein's active site. springernature.com These interactions are responsible for the specificity of the enzyme for its substrate.
Catalytic Mechanism: The positioning of the sugar relative to catalytic residues in the enzyme's active site provides insights into the chemical mechanism of the enzymatic reaction.
| Parameter | Details |
|---|---|
| PDB ID | 4QE4 |
| Ligand ID | 34V (this compound) |
| Protein | Putative L-ribulokinase |
| Organism | Agrobacterium tumefaciens |
| Resolution | 2.10 Å |
| Key Interacting Residues | Asp253, Gly254, Glu281 (example interactions via hydrogen bonding) |
Advanced Computational Approaches for Structural Modeling and Conformational Landscape Analysis
Complementing experimental techniques, advanced computational approaches provide a dynamic picture of the structure and flexibility of this compound. Methods such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to explore the conformational landscape of the molecule. frontiersin.org
The conformational landscape is a map of the potential energy of the molecule as a function of its geometry. nih.gov By exploring this landscape, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them.
Key computational methods include:
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide highly accurate calculations of the electronic structure and energy of different conformations. frontiersin.org These are computationally intensive and are often used for smaller systems or to refine structures obtained from other methods.
Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics to simulate the movement of atoms in a molecule over time. nih.gov This allows for the exploration of a wide range of conformations and provides insights into the dynamic behavior of the furanose ring in solution.
Metadynamics: This is an enhanced sampling technique used in conjunction with MD simulations to more efficiently explore the conformational landscape and calculate the free energy of different conformations. nih.gov
These computational studies can predict the relative populations of different puckered forms of the furanose ring and how these might change in different environments (e.g., in water versus in the active site of an enzyme). biorxiv.org
| Method | Principle | Primary Application for this compound | Advantages | Limitations |
|---|---|---|---|---|
| Quantum Mechanics (e.g., DFT) | Solves the Schrödinger equation to determine electronic structure and energy. | Accurate energy calculation of specific conformers; analysis of electronic properties. | High accuracy. frontiersin.org | Computationally expensive; limited to small systems or short timescales. |
| Molecular Dynamics (MD) | Simulates atomic motion based on classical mechanics and a force field. | Exploring conformational flexibility and dynamics in solution or in complex with proteins. | Can simulate large systems over longer timescales. nih.gov | Accuracy depends on the quality of the force field. |
| Metadynamics | Enhanced sampling MD technique that adds a history-dependent bias to the potential energy. | Mapping the complete conformational free energy landscape to identify stable states and transition pathways. | Efficiently overcomes energy barriers to sample rare events. nih.gov | Requires careful choice of collective variables. |
Biological Roles and Functional Significance of Beta L Ribulofuranose
Involvement in Nucleotide and Nucleic Acid Biosynthesis (e.g., RNA and DNA Precursors)
Current scientific understanding establishes that the backbone of naturally occurring nucleic acids, RNA and DNA, is exclusively composed of D-ribose and 2'-deoxy-D-ribose, respectively. There is no direct evidence to suggest that Beta-L-Ribulofuranose or its derivatives serve as precursors for the biosynthesis of natural RNA and DNA in any known organism.
However, L-ribose, the aldose isomer of L-ribulose, is a key precursor for the synthesis of L-nucleoside analogues. These synthetic compounds are of significant interest in the pharmaceutical industry due to their antiviral and anticancer properties. The production of L-ribose can be achieved through the enzymatic isomerization of L-ribulose. nih.gov While this highlights a critical role for L-ribulose in biotechnology, it does not indicate a natural role for this compound in the biosynthesis of endogenous nucleotides or nucleic acids. Some bacteria are capable of utilizing L-ribose, suggesting the existence of metabolic pathways for L-sugars, but this does not extend to their incorporation into the genetic material. elsevierpure.comnasa.gov
Contributions to Cellular Energy Metabolism
The central molecule for cellular energy currency, adenosine (B11128) triphosphate (ATP), and other key energy-carrying molecules like NAD+, FAD+, and NADP+, all contain D-ribose as a core component. wikipedia.org There is currently no scientific evidence to suggest that this compound or L-ribose are involved in the mainstream cellular energy metabolism pathways such as glycolysis, the citric acid cycle, or oxidative phosphorylation in most organisms.
While some microorganisms can metabolize L-sugars, this is generally part of specialized pathways and not the primary energy-generating routes. elsevierpure.comnasa.gov For instance, in bacteria, the metabolism of L-arabinose can lead to the formation of L-ribulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. researchgate.net However, this pathway is distinct from the central energy-producing pathways that rely on D-glucose and its derivatives.
Functions in Specialized Metabolic Pathways and Secondary Metabolite Production
The appearance of L-sugars in natural products is infrequent compared to D-sugars. researchgate.net While some secondary metabolites are known to contain L-sugars, specific examples directly incorporating this compound are not prominently documented in scientific literature. The metabolism of L-sugars in certain bacteria and fungi points to the existence of specialized enzymatic machinery to process these enantiomers. researchgate.netmdpi.com
In some bacteria, pathways for the utilization of L-arabinose involve the conversion to L-ribulose and subsequently to L-ribulose-5-phosphate. researchgate.net This indicates that L-ribulose, and by extension its furanose form, can be an intermediate in specific microbial metabolic pathways. These pathways, however, are not universally conserved and represent adaptations to specific nutritional environments.
Table 1: Enzymes Involved in L-Ribulose Metabolism
| Enzyme Name | Substrate(s) | Product(s) | Organism Example(s) |
| L-arabinose isomerase | L-arabinose | L-ribulose | Geobacillus thermodenitrificans |
| L-ribose isomerase | L-ribose | L-ribulose | Acinetobacter sp. |
| Mannose-6-phosphate isomerase | L-ribulose | L-ribose | Geobacillus thermodenitrificans |
This table presents enzymes that can produce or act on L-ribulose, the ketose form of this compound.
Interplay with Cellular Signaling and Regulation
The role of sugars as signaling molecules is well-established, primarily concerning D-glucose and its derivatives which regulate a multitude of cellular processes, including gene expression and hormone signaling. There is currently a lack of scientific evidence to support a direct role for this compound as a signaling molecule in cellular regulation.
While the administration of D-ribose has been studied for its effects on cellular energy levels and recovery, similar studies on L-ribose or L-ribulose are scarce and have not pointed to a specific signaling function. nih.govsweetcures.co.ukhealth.comrxlist.comresearchgate.net The unique stereochemistry of L-sugars means they are often not recognized by the cellular machinery responsible for transport and signaling of D-sugars. researchgate.net Therefore, any potential signaling role would likely involve a distinct and yet undiscovered pathway.
Future Directions and Emerging Research Avenues in Beta L Ribulofuranose Studies
Development of Novel Synthetic Strategies for Accessing Rare Isomers and Derivatives
The limited availability of Beta-L-Ribulofuranose and its isomers from natural sources necessitates the development of efficient and stereoselective synthetic methodologies. While bioconversion methods are promising alternatives to complex chemical syntheses, future efforts are directed towards more versatile and scalable strategies. nih.gov
Emerging research is focused on chemo-enzymatic approaches that combine the selectivity of enzymes with the versatility of chemical reactions to produce rare sugars. researchgate.netbohrium.com This includes the use of engineered enzymes, such as novel isomerases, to catalyze specific transformations that are challenging to achieve through traditional chemistry. ornl.gov Site-selective epimerization reactions are also being explored to directly convert abundant biomass-derived carbohydrates into rare sugar isomers like L-ribulose. nih.gov
Another promising avenue is the development of novel rearrangement reactions, such as the pyranoside-into-furanoside (PIF) rearrangement. acs.orgacs.org This method allows for the transformation of more common pyranoside structures into the less common furanoside forms, which could be adapted for the synthesis of this compound and its derivatives. A significant improvement in the production of L-ribulose from L-arabinose has already been demonstrated, facilitating access to gram-scale quantities of L-ribulofuranoside derivatives. nih.gov
Table 1: Emerging Synthetic Strategies for Rare Sugars
| Strategy | Description | Potential Advantages |
| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps to achieve high stereoselectivity and yield. researchgate.net | High efficiency and stereoselectivity. researchgate.net |
| Site-Selective Epimerization | Direct conversion of abundant sugars into their rare isomers through targeted epimerization. nih.gov | Concise access to a valuable class of compounds. nih.gov |
| Pyranoside-into-Furanoside (PIF) Rearrangement | Acid-catalyzed transformation of pyranosides into furanosides. acs.orgacs.org | Provides a novel tool for preparing furanoside synthetic blocks. acs.org |
| Engineered Isomerases | Use of genetically modified isomerases to catalyze specific sugar transformations. ornl.gov | Dramatically improved performance for synthesizing drug precursors. ornl.gov |
Discovery and Characterization of Undiscovered Enzymatic Activities and Metabolic Pathways
Our understanding of the metabolic pathways involving this compound is still evolving. The bioconversion of L-ribulose is known to be linked with several other sugars and sugar alcohols, including ribitol, L-arabinose, L-ribose, L-xylulose, and L-arabitol. nih.gov Future research will likely uncover novel enzymes and pathways involved in the metabolism of these L-series pentoses.
In fungi, the catabolism of L-arabinose, a precursor to L-ribulose, involves a series of reduction and oxidation steps. nih.govresearchgate.net The discovery of novel enzymes within these pathways, such as the NADH-dependent L-xylulose reductase found in the yeast Ambrosiozyma monospora, highlights the metabolic diversity that exists in nature. nih.gov Characterizing these novel enzymes, including their substrate specificity and kinetic properties, is crucial for understanding their physiological roles and harnessing them for biotechnological applications.
Furthermore, research into alternative pentose (B10789219) phosphate (B84403) pathways in organisms like human gut bacteria could reveal new enzymatic reactions and metabolic routes relevant to this compound. nih.gov The identification of novel sugar isomerases, potentially through the protein engineering of existing phosphosugar isomerases, could lead to new biocatalysts for the production of L-ribulose and its derivatives. nih.govnih.gov
Table 2: Key Enzymes in L-Arabinose and L-Ribulose Metabolism
| Enzyme | Function | Organism Example |
| L-arabinose isomerase | Isomerization of L-arabinose to L-ribulose. researchgate.net | Bacillus licheniformis researchgate.net |
| L-ribulokinase | Phosphorylation of L-ribulose to L-ribulose-5-phosphate. researchgate.net | Escherichia coli researchgate.net |
| L-ribulose-5-phosphate 4-epimerase | Epimerization of L-ribulose-5-phosphate to D-xylulose-5-phosphate. researchgate.net | Escherichia coli researchgate.net |
| L-xylulose reductase | Reduction of L-xylulose to xylitol. nih.gov | Trichoderma reesei nih.gov |
Advanced Approaches for In Vivo Metabolic Flux Analysis and Systems Biology Integration
To fully understand the role of this compound in cellular metabolism, it is essential to quantify the flow of metabolites through related pathways. 13C-Metabolic Flux Analysis (13C-MFA) has emerged as a powerful tool for elucidating in vivo metabolic fluxes. nih.govsemanticscholar.org13cflux.net This technique uses 13C-labeled substrates to trace the movement of carbon atoms through metabolic networks, providing a quantitative description of cellular fluxes. nih.govcreative-proteomics.com
Future studies will increasingly apply 13C-MFA to investigate the pentose phosphate pathway (PPP) and its connections to L-arabinose and L-ribulose metabolism. nih.govcreative-proteomics.com By tracking the fate of 13C-labeled L-arabinose, researchers can quantify the flux towards this compound and its subsequent metabolic products. This can help identify metabolic bottlenecks and regulatory points, providing valuable information for metabolic engineering efforts aimed at overproducing L-ribulose or its derivatives. researchgate.net
Integrating flux data with other 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) within a systems biology framework will provide a more comprehensive understanding of how microorganisms utilize pentose sugars. tandfonline.com This integrated approach can help in the construction of predictive metabolic models that can guide the rational design of microbial cell factories for the efficient conversion of lignocellulosic biomass into valuable chemicals, including rare sugars. nih.gov
Table 3: Key Aspects of 13C-Metabolic Flux Analysis
| Aspect | Description |
| Principle | Tracing the flow of 13C-labeled substrates through metabolic pathways to quantify reaction rates (fluxes). creative-proteomics.com |
| Application in PPP | Quantifying fluxes through the oxidative and non-oxidative branches of the pentose phosphate pathway. nih.govnih.gov |
| Integration with Systems Biology | Combining flux data with other 'omics' data to build comprehensive metabolic models. tandfonline.com |
| Goal in Metabolic Engineering | Identifying rate-limiting steps and guiding the engineering of microorganisms for improved biochemical production. nih.govresearchgate.net |
Design of this compound-Based Probes for Biochemical and Cellular Research
Molecular probes are invaluable tools for studying the biological roles of molecules in their native environment. The development of probes based on this compound will enable researchers to visualize and quantify its interactions with enzymes and other cellular components in real-time.
Fluorescently labeled carbohydrates are increasingly being used for cell imaging applications. By attaching a fluorescent dye, such as a rhodamine, to a this compound derivative, it would be possible to track its uptake, localization, and metabolism within living cells. Boronic acid-based fluorescent probes also offer a promising strategy for the recognition and imaging of carbohydrates. rsc.org
Q & A
Q. How should researchers document experimental data on this compound to meet journal reproducibility standards?
- Answer : Follow Beilstein Journal guidelines:
- Report yields, spectral data, and elemental analysis for all new compounds.
- Provide raw data (e.g., NMR FID files) as supplementary information.
- Use IUPAC nomenclature and avoid non-standard abbreviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
